molecular formula C37H65ClO4 B14287251 3,4,5-Tris(decyloxy)benzoyl chloride CAS No. 122060-80-4

3,4,5-Tris(decyloxy)benzoyl chloride

Cat. No.: B14287251
CAS No.: 122060-80-4
M. Wt: 609.4 g/mol
InChI Key: VCLHVYIEFVUYLW-UHFFFAOYSA-N
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Description

3,4,5-Tris(decyloxy)benzoyl chloride is an organic compound with the molecular formula C31H47ClO4. It is a derivative of benzoyl chloride, where three decyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(decyloxy)benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate to form 3,4,5-Tris(decyloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(decyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form 3,4,5-Tris(decyloxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products Formed

    Substituted Products: Formed from substitution reactions.

    3,4,5-Tris(decyloxy)benzoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3,4,5-Tris(decyloxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-Tris(decyloxy)benzoyl group into molecules.

    Biology: Used in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(decyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tris(benzyloxy)benzoyl chloride
  • 3,4,5-Tris(methoxy)benzoyl chloride
  • 3,4,5-Tris(ethoxy)benzoyl chloride

Uniqueness

3,4,5-Tris(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which can impart different physical and chemical properties compared to shorter alkoxy chains. This can affect its solubility, reactivity, and interactions with other molecules.

Properties

122060-80-4

Molecular Formula

C37H65ClO4

Molecular Weight

609.4 g/mol

IUPAC Name

3,4,5-tris-decoxybenzoyl chloride

InChI

InChI=1S/C37H65ClO4/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3

InChI Key

VCLHVYIEFVUYLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)Cl

Origin of Product

United States

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